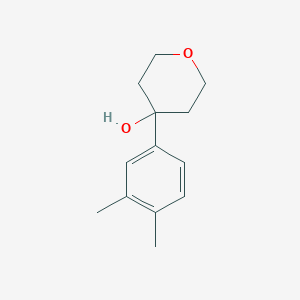

4-(3,4-Dimethylphenyl)oxan-4-ol

Descripción

4-(3,4-Dimethylphenyl)oxan-4-ol is a bicyclic organic compound comprising a tetrahydropyran (oxane) ring substituted at the 4-position with a 3,4-dimethylphenyl group. The oxan-4-ol core (tetrahydro-2H-pyran-4-ol) is a six-membered oxygen-containing heterocycle with a hydroxyl group at the 4-position .

Propiedades

IUPAC Name |

4-(3,4-dimethylphenyl)oxan-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-10-3-4-12(9-11(10)2)13(14)5-7-15-8-6-13/h3-4,9,14H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXZOBRVUJRMIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2(CCOCC2)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylphenyl)oxan-4-ol typically involves the reaction of 3,4-dimethylphenyl magnesium bromide with tetrahydrofuran (THF) in the presence of a catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The crude product is purified by column chromatography to obtain pure 4-(3,4-Dimethylphenyl)oxan-4-ol.

Industrial Production Methods

In an industrial setting, the production of 4-(3,4-Dimethylphenyl)oxan-4-ol may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-(3,4-Dimethylphenyl)oxan-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Formation of 4-(3,4-dimethylphenyl)oxan-4-one.

Reduction: Formation of 4-(3,4-dimethylphenyl)oxan-4-ol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

4-(3,4-Dimethylphenyl)oxan-4-ol is utilized in several scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Employed in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-(3,4-Dimethylphenyl)oxan-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Compound 13d (4-(3-(2,4-Dimethylphenyl)-7-methoxy-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)aniline)

- Structure : Features a benzooxazine core with a 2,4-dimethylphenyl substituent and a methoxy group.

- Synthesis : Prepared via demethylation and Suzuki coupling, with a melting point of 162–164°C .

Compound 14a (4-(4-Phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)phenol)

- Structure: Contains a phenol group instead of a hydroxylated oxane ring.

- Properties : Exhibits a melting point of 195–197°C and distinct IR absorption at 3340 cm⁻¹ (O–H stretch) .

- Comparison : The oxane ring in 4-(3,4-Dimethylphenyl)oxan-4-ol likely confers greater conformational flexibility compared to 14a’s rigid benzooxazine scaffold.

Substituent Effects: Methyl vs. Methoxy Groups

1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarboxylic Acid

- Structure : A cyclohexane derivative with a 3,4-dimethoxyphenyl group.

- Properties : Molecular weight 278.3 g/mol; methoxy groups increase electron density compared to methyl substituents .

- Comparison : The methyl groups in 4-(3,4-Dimethylphenyl)oxan-4-ol are less electron-donating than methoxy groups, which may reduce resonance stabilization and alter solubility in polar solvents.

3,4-Dimethylphenol (CAS 95-65-8)

- Structure: A phenol derivative with 3,4-dimethyl substitution.

- Applications : Used as an intermediate in agrochemicals and dyes; exhibits a melting point of 62–65°C .

- Comparison: The hydroxyl group in 3,4-dimethylphenol is more acidic (pKa ~10) than the hydroxyl in the oxane ring of the target compound, where the ether oxygen may reduce acidity.

Heterocyclic Derivatives with 3,4-Dimethylphenyl Groups

2-(3,4-Dimethylphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

- Structure: A pyrido-pyrimidinone core with a 3,4-dimethylphenyl substituent.

- Synthesis : Derived via palladium-catalyzed cross-coupling reactions .

Research Implications

- Synthetic Flexibility : The oxane core allows modular substitution, as seen in analogues like (3R,4R)-4-(Hydroxymethyl)oxan-3-ol, which is used in polymer chemistry and drug discovery .

- Electronic Effects : Methyl groups on the phenyl ring may enhance lipophilicity compared to methoxy-containing analogues, influencing pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.